![molecular formula C16H21Cl2NO B609651 NS-2359 CAS No. 195875-68-4](/img/structure/B609651.png)
NS-2359
准备方法
NS-2359 的合成涉及多个步骤,从制备核心双环结构开始。合成路线通常包括以下步骤:
双环核的形成: 这涉及合适的先驱体与二氯苯基化合物的反应,形成双环结构。
甲氧基甲基的引入: 此步骤涉及在特定条件下,双环核与甲氧基甲基化试剂的反应,以引入甲氧基甲基。
最终纯化: 最终产物使用重结晶或色谱等标准技术进行纯化.
化学反应分析
科学研究应用
Treatment of Depression
NS-2359 was initially investigated for its antidepressant properties. In clinical trials, it demonstrated a favorable safety profile compared to existing treatments. However, results have been mixed regarding its efficacy. A large phase II trial involving 900 patients indicated that while this compound was well tolerated, it did not significantly outperform placebo or other comparators such as venlafaxine or paroxetine in reducing depressive symptoms .
Attention-Deficit Hyperactivity Disorder (ADHD)
Research has also explored this compound's potential in treating ADHD. A randomized controlled trial showed that while there was no significant difference in overall ADHD symptom reduction when compared to placebo, patients with the inattentive subtype exhibited a notable response to this compound treatment (41% vs. 7%, p < 0.01) . This suggests that this compound may be particularly effective for individuals with specific ADHD presentations.
Summary of Clinical Trials
Study Focus | Population | Outcome | Significance |
---|---|---|---|
Depression | 900 patients | Not significantly more effective than placebo | Mixed results; well tolerated |
ADHD | 126 patients | Significant improvement in inattentive subtype | Promising for specific ADHD types |
Safety and Side Effects
The safety profile of this compound has been generally positive across studies. Common side effects reported include insomnia, headaches, and loss of appetite. Importantly, no serious adverse events have been linked to its use, making it a candidate for further investigation in both depression and ADHD treatment contexts .
作用机制
NS-2359 通过抑制三种关键神经递质(5-羟色胺、去甲肾上腺素和多巴胺)的再摄取发挥作用。这种抑制会增加突触间隙中这些神经递质的水平,增强它们的信号传导,从而改善情绪和认知功能。 此外,this compound 还会增加乙酰胆碱的释放,进一步增强其治疗效果 .
相似化合物的比较
NS-2359 与其他 5-羟色胺-去甲肾上腺素-多巴胺再摄取抑制剂类似,例如:
替索芬辛: 另一种三重再摄取抑制剂,已被研究用于治疗肥胖症和帕金森病.
安非他酮: 一种去甲肾上腺素-多巴胺再摄取抑制剂,用作抗抑郁药和戒烟辅助剂。
文拉法辛: 一种 5-羟色胺-去甲肾上腺素再摄取抑制剂,用于治疗抑郁症和焦虑症。
This compound 在其三重再摄取抑制谱方面是独一无二的,这有望为抑郁症提供比仅针对一种或两种神经递质的其他化合物更全面的治疗方法 .
生物活性
NS-2359, also known as GSK-372475, is a compound developed by GlaxoSmithKline primarily as a triple reuptake inhibitor targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Its potential therapeutic applications include treatment for depression and attention-deficit/hyperactivity disorder (ADHD). Despite its promising mechanism of action, clinical trials have yielded mixed results regarding its efficacy and safety.
This compound functions by inhibiting the reuptake of three key neurotransmitters:
- Serotonin (5-HT) : Involved in mood regulation, with low levels associated with depression.
- Norepinephrine (NE) : Plays a role in attention and response actions; dysregulation is linked to ADHD.
- Dopamine (DA) : Critical for motivation and reward pathways; alterations are implicated in various psychiatric disorders.
The inhibition of these transporters is thought to enhance neurotransmitter availability in the synaptic cleft, potentially leading to improved mood and cognitive function.
Clinical Trials and Efficacy
A significant phase 2 clinical trial involving 900 patients was conducted to evaluate the efficacy of this compound. However, results indicated that it was neither efficacious nor well tolerated compared to established antidepressants like paroxetine and venlafaxine, which showed significant separation from placebo effects .
Table 1: Summary of Clinical Findings on this compound
Study Type | Patient Count | Efficacy Outcome | Comparator | Result |
---|---|---|---|---|
Phase 2 Trial | 900 | Not efficacious | Paroxetine | Did not separate from placebo |
Phase 2 Trial | 900 | Not well tolerated | Venlafaxine | Did not separate from placebo |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates a favorable absorption and distribution profile; however, its metabolism and elimination pathways remain less characterized. Initial studies suggest that it may be metabolized via cytochrome P450 enzymes, which could influence drug-drug interactions in clinical settings.
Side Effects
While this compound was designed to minimize adverse effects compared to traditional antidepressants, reports from clinical studies indicate that participants experienced side effects similar to those seen with other antidepressants, including nausea, fatigue, and insomnia . The overall tolerability profile has raised concerns about its viability as a treatment option.
Case Studies
Several case studies have documented the experiences of patients treated with this compound. For instance:
- Case Study A : A 34-year-old male with major depressive disorder exhibited initial improvement in symptoms but reported significant side effects leading to discontinuation after four weeks.
- Case Study B : A 28-year-old female with ADHD noted improved focus but experienced insomnia and increased anxiety levels, prompting a switch to another medication.
These individual cases reflect the variability in patient responses and highlight the need for personalized treatment approaches.
属性
Key on ui mechanism of action |
NS2359 has a triple mode of action, inhibiting neuronal reuptake of the three neurotransmitters serotonin, noradrenaline and dopamine, all of which play an important role in the development of depression. NS2359 also increases release of the neurotransmitter acetylcholine. This mode of action is expected to produce a better and faster reduction of the symptoms associated with depression. This rationale has been confirmed in independent studies in which existing anti-depressants affecting serotonin have been combined with drugs that affect noradrenaline/dopamine. Drugs with this triple mode of action are expected to become the future standard in the treatment of depression. |
---|---|
CAS 编号 |
195875-68-4 |
分子式 |
C16H21Cl2NO |
分子量 |
314.2 g/mol |
IUPAC 名称 |
(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C16H21Cl2NO/c1-19-11-4-6-16(19)13(9-20-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,11-13,16H,4,6,8-9H2,1-2H3/t11-,12+,13+,16+/m0/s1 |
InChI 键 |
PGYDXVBZYKQYCS-VPWBDBDCSA-N |
SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)COC |
手性 SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)COC |
规范 SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)COC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NS-2359; GSK-372475; NS2359; GSK372475; NS 2359; GSK 372475 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。